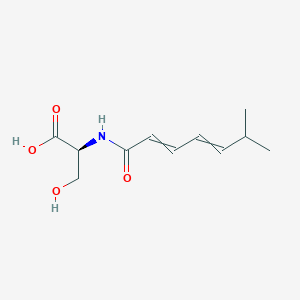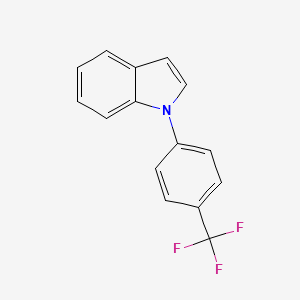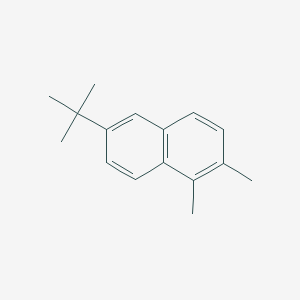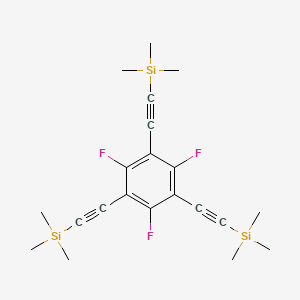
N'-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide is a chemical compound that belongs to the class of substituted ureas. This compound is characterized by the presence of a benzyl group, a dimethylcarbamoyl group, and a methylmethanimidamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide typically involves the reaction of benzylamine with dimethylcarbamoyl chloride and methyl isocyanide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzylamine, dimethylamine.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide is used in various scientific research applications including:
Chemistry: As a reagent in organic synthesis for the preparation of other complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent in the treatment of certain diseases.
Industry: Used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity. This inhibition can lead to various biological effects depending on the target. The pathways involved include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-methylethanolamine
- N-Benzyl-N-methylurea
- N-Benzyl-N-methylcarbamate
Uniqueness
N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide is unique due to its specific combination of functional groups which confer distinct chemical and biological properties. Compared to similar compounds, it has a higher affinity for certain molecular targets and exhibits different reactivity patterns in chemical reactions .
Conclusion
N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide is a versatile compound with significant applications in scientific research. Its unique chemical structure allows it to participate in various reactions and interact with specific molecular targets, making it valuable in chemistry, biology, medicine, and industry.
Properties
CAS No. |
652154-44-4 |
|---|---|
Molecular Formula |
C12H17N3O |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-(benzyliminomethyl)-1,3,3-trimethylurea |
InChI |
InChI=1S/C12H17N3O/c1-14(2)12(16)15(3)10-13-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
InChI Key |
XGJUNUSINHLZQP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(C)C=NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[2,3-b]pyridine, 1-[(3-chlorophenyl)sulfonyl]-4-(1-piperazinyl)-](/img/structure/B12518439.png)
![2-Chloro-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12518444.png)
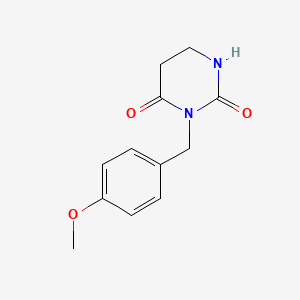

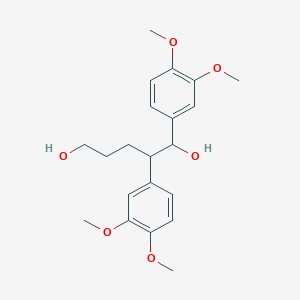
![N-[(4-ethylphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12518478.png)
![11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B12518485.png)

![6-[2-(2-chloro-6-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12518500.png)
